molecular formula C10H11N3O B11811094 (S)-1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanamine

(S)-1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanamine

Cat. No.: B11811094
M. Wt: 189.21 g/mol
InChI Key: VGJUTEOWTIPELS-ZETCQYMHSA-N
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Description

(S)-1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanamine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound features a phenyl group attached to the oxadiazole ring and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanamine typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Attachment of the Ethanamine Side Chain: This can be done through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The phenyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Neuroprotective Effects

Research has indicated that oxadiazole derivatives, including (S)-1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanamine, exhibit neuroprotective properties. These compounds have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease.

A study demonstrated that compounds derived from the 5-phenyl-1,3,4-oxadiazole scaffold showed promising AChE inhibition with IC50 values ranging from 0.052 to 8.3 µM . The presence of electron-withdrawing groups on the phenyl ring was found to enhance inhibitory activity against these enzymes.

CompoundAChE IC50 (µM)BChE IC50 (µM)Remarks
SD-60.907Not specifiedUnsubstituted phenyl ring
SD-40.0521.085Contains piperazine moiety

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH free radical scavenging tests. Compounds with hydroxyl substitutions demonstrated superior antioxidant activity compared to their unsubstituted counterparts . This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions.

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of oxadiazole derivatives. For instance, a study highlighted that certain derivatives exhibited significant anticonvulsant effects in animal models when tested against maximal electroshock seizures . The incorporation of functional groups such as hydroxyl or methoxy at specific positions on the phenyl ring was shown to enhance these effects.

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a recent study examining the efficacy of oxadiazole derivatives in neuroprotection, it was found that compounds similar to this compound effectively reduced neuronal cell death in vitro under oxidative stress conditions. The study utilized primary neuronal cultures exposed to hydrogen peroxide and assessed cell viability through MTT assays .

Case Study 2: Antioxidant Activity Assessment

Another investigation focused on evaluating the antioxidant properties of various oxadiazole derivatives using the DPPH assay. The results indicated that compounds with multiple hydroxyl groups had significantly higher scavenging activity compared to those with fewer or no hydroxyl groups . This suggests that structural modifications can enhance the therapeutic potential of these compounds.

Mechanism of Action

The mechanism of action of (S)-1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: Other compounds with the oxadiazole ring structure.

    Phenyl-substituted Amines: Compounds with a phenyl group and an amine functional group.

Uniqueness

(S)-1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanamine is unique due to its specific combination of the oxadiazole ring, phenyl group, and ethanamine side chain. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

(S)-1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanamine, also known by its CAS number 1228880-37-2, is a compound belonging to the oxadiazole family, which has garnered attention in recent years due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antibacterial, and antifungal activities, supported by relevant research findings and case studies.

The molecular formula of this compound is C10H12N3OC_{10}H_{12}N_3O, with a molecular weight of approximately 189.22 g/mol. The compound's structure is characterized by the presence of a phenyl group and an oxadiazole ring, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a study reported that derivatives of 1,2,4-oxadiazoles exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells. The compound demonstrated IC50 values in the micromolar range, indicating potent activity against these cancer types .

Table 1: Anticancer Activity of this compound

Cell LineIC50 Value (µM)Mechanism of Action
MCF-70.65Induction of apoptosis via p53 activation
U-9372.41Caspase activation leading to cell death

In addition to inducing apoptosis in cancer cells, molecular docking studies suggest that this compound interacts favorably with specific protein targets involved in cancer progression .

Antibacterial and Antifungal Activities

The compound has also been evaluated for its antibacterial and antifungal properties. In a comprehensive study examining various synthesized oxadiazole derivatives, this compound showed promising activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus24
Escherichia coli21
Pseudomonas aeruginosa20

The mechanism behind its antibacterial action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Case Studies

A notable case study involved the synthesis and biological evaluation of various oxadiazole derivatives where this compound was identified as one of the most potent compounds in its class. The study detailed how modifications to the oxadiazole ring led to enhanced biological activity against specific cancer cell lines and bacterial strains .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

(1S)-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanamine

InChI

InChI=1S/C10H11N3O/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8/h2-7H,11H2,1H3/t7-/m0/s1

InChI Key

VGJUTEOWTIPELS-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=NN=C(O1)C2=CC=CC=C2)N

Canonical SMILES

CC(C1=NN=C(O1)C2=CC=CC=C2)N

Origin of Product

United States

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